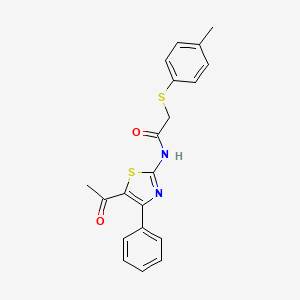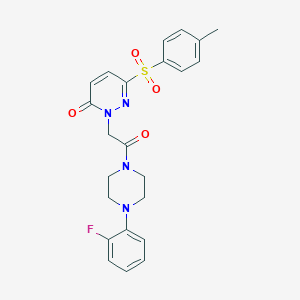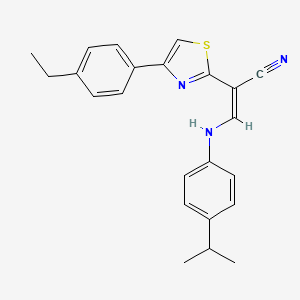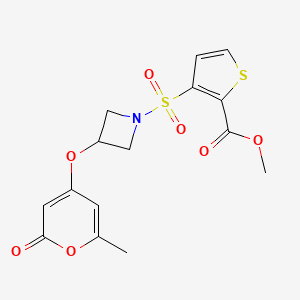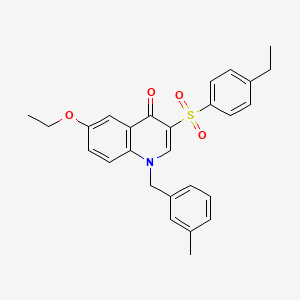
6-ethoxy-3-((4-ethylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and any catalysts that may affect its reactivity.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Application in Drug Development
Quinoline derivatives have been synthesized and applied in various areas, including as metabolites of pharmaceutical compounds. For instance, the synthesis of metabolites related to quinoline derivatives showcases the chemical modifications that can enhance drug efficacy or modify pharmacokinetic properties (Mizuno et al., 2006). These syntheses often involve complex chemical reactions that highlight the potential of quinoline compounds in drug development and optimization.
Antioxidant Properties
Quinoline derivatives have been studied for their antioxidant properties, particularly their ability to quench radicals and inhibit DNA oxidation. This is crucial in developing therapeutic agents that can protect against oxidative stress, a factor in many chronic diseases (Xi & Liu, 2015). The incorporation of quinoline structures into molecules has been shown to enhance their antioxidant activity, suggesting that similar quinoline-based compounds might offer beneficial effects.
Catalysis and Chemical Transformations
Quinoline derivatives also play a role in catalysis and chemical transformations, serving as intermediates or catalysts in the synthesis of complex molecules. Their chemical structure allows for regioselective synthesis and can influence the outcomes of chemical reactions, making them valuable in organic synthesis and pharmaceutical manufacturing (Merchán Arenas & Kouznetsov, 2014).
Potential Antibacterial Agents
Research into quinoline derivatives has identified their potential as broad-spectrum antibacterial agents. The synthesis of specific quinoline-based compounds has demonstrated effectiveness against resistant organisms, such as MRSA, highlighting their importance in addressing antibiotic resistance (Hashimoto et al., 2007).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and any potential hazards associated with it.
Direcciones Futuras
This involves predicting or suggesting future research directions, such as potential applications of the compound, or new reactions that it could be used in.
Propiedades
IUPAC Name |
6-ethoxy-3-(4-ethylphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4S/c1-4-20-9-12-23(13-10-20)33(30,31)26-18-28(17-21-8-6-7-19(3)15-21)25-14-11-22(32-5-2)16-24(25)27(26)29/h6-16,18H,4-5,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNDTFLDRCWSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-3-((4-ethylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane](/img/structure/B2985213.png)
![1-[4-(2-Chloro-4-fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2985215.png)
![(3-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2985216.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2985218.png)
![Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B2985219.png)
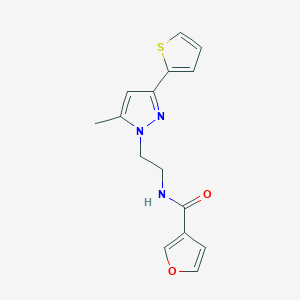
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985221.png)
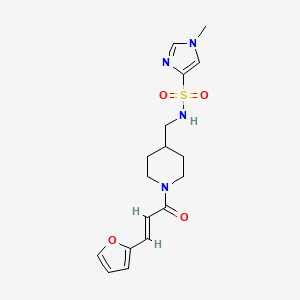
![6-[6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2985225.png)
